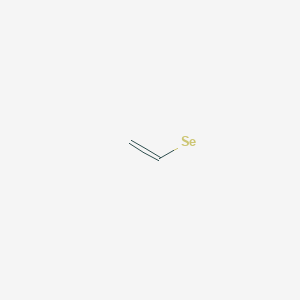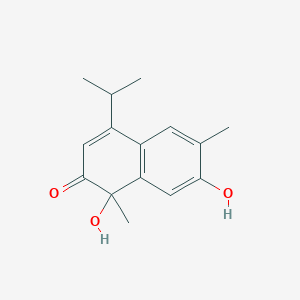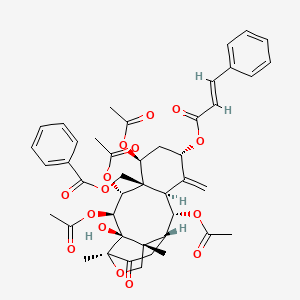
紫杉醇
描述
Synthesis Analysis
Taxacin's synthesis is notable for its complexity, often involving intricate steps to construct its unique molecular framework. A notable achievement in this area is the chemical synthesis of Canataxpropellane, a Taxacin relative, achieved in under 30 steps. This synthesis highlights key features such as a Diels-Alder reaction and a photochemical cycloaddition, crucial for establishing the cyclobutane core characteristic of Taxacin and its derivatives (Schneider et al., 2020).
Molecular Structure Analysis
Taxacin's molecular structure is distinguished by its taxane skeleton, which includes multiple fused rings and a cyclobutane core. This structure is a hallmark of the taxane family and contributes to Taxacin's unique chemical properties. The molecule's complexity is further underscored by the presence of six contiguous quaternary carbons, four of which are located on the cyclobutane ring, making Taxacin a challenging molecule to synthesize and study (Schneider et al., 2020).
Chemical Reactions and Properties
Taxacin undergoes various chemical reactions, reflective of its intricate structure. The enzyme taxadiene synthase plays a crucial role in the biosynthesis of Taxol and related compounds, transforming geranylgeranyl diphosphate into taxadiene, a key precursor. This reaction is the first committed step in Taxacin's biosynthesis, highlighting the enzyme's importance in the taxane pathway and Taxacin's formation (Williams et al., 2000).
科学研究应用
癌症治疗中的紫杉醇
紫杉醇是从红豆杉树中提取的一种化合物,被广泛研究用于癌症治疗。研究表明,紫杉醇及其相关化合物如紫杉醇和多西紫杉醇在治疗各种癌症,包括卵巢癌、乳腺癌、肺癌和前列腺癌方面具有有效性。例如,发现紫杉醇是一种高度细胞毒性的化合物,在几种小鼠抗肿瘤实验中表现活跃,并已成为卵巢癌治疗的首选药物 (Wall, 1998)。同样,多西紫杉醇在转移性乳腺癌治疗中显示出显著的疗效 (Crown et al., 2002)。
紫杉醇与免疫反应
研究还探讨了紫杉醇对免疫反应的影响,特别是在癌症治疗的背景下。一项关于紫杉醇类药物多西紫杉醇的研究揭示了其在调节免疫系统组分方面的潜力,独立于其抗肿瘤活性,暗示了与疫苗疗法结合时的协同效应 (Garnett et al., 2008)。
作用机制和耐药性
了解紫杉醇的作用机制和耐药性一直是研究的关键领域。紫杉醇类药物,包括紫杉醇衍生物,作为抗微管剂,稳定微管从而抑制细胞分裂。然而,这些药物的耐药性,常见于癌症治疗中,涉及细胞增殖、凋亡和药物转运等复杂途径 (Maloney et al., 2020)。
植物生物学和生物加工中的紫杉醇
在植物生物学领域,研究集中在从植物体外系统中生产和优化紫杉醇及其衍生物上。例如,研究已探索了从红豆杉细胞培养中生产紫杉醇等紫杉醇类药物的生物技术方法,强调了理解紫杉醇代谢及其调控的重要性 (Onrubia et al., 2013)。
作用机制
Target of Action
Taxacin, also known as Piperacillin/Tazobactam, is a combination medication containing the antibiotic piperacillin and the β-lactamase inhibitor tazobactam . The primary targets of Taxacin are bacterial cell wall synthesis proteins, specifically the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the construction of the bacterial cell wall, which is essential for bacterial survival .
Mode of Action
Taxacin operates through a two-pronged approach. Piperacillin, the antibiotic component, inhibits bacterial cell wall synthesis by binding to one or more of the PBPs. This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
On the other hand, Tazobactam, the β-lactamase inhibitor, prevents the breakdown of other antibiotics (like Piperacillin) by β-lactamase enzyme producing organisms . This dual action increases the efficacy of the antibiotic, allowing it to effectively combat bacteria that would otherwise be resistant.
Biochemical Pathways
The primary biochemical pathway affected by Taxacin is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, Taxacin disrupts the construction of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of Taxacin can vary significantly among patients due to multiple pathophysiological changes . Creatinine clearance and body weight are the most significant variables to explain patient variability in piperacillin and tazobactam clearance and volume of distribution .
For patients receiving intermittent infusion, the mean half-life was 1.17 hours for piperacillin, and 1.81 hours for tazobactam . For patients receiving continuous infusion, the mean steady-state concentration was 35.31 mg/L for piperacillin and 7.29 mg/L for tazobactam .
Result of Action
The result of Taxacin’s action is the effective treatment of a variety of infections, including those caused by aerobic and facultative gram-positive and gram-negative bacteria, in addition to gram-positive and gram-negative anaerobes . Some examples of infections treated with Taxacin include cellulitis, diabetic foot infections, appendicitis, and postpartum endometritis infections .
Action Environment
The action of Taxacin can be influenced by various environmental factors. For instance, the presence of β-lactamase producing organisms can impact the efficacy of Taxacin. The inclusion of tazobactam in the formulation helps to overcome this challenge by inhibiting the action of these β-lactamase enzymes .
属性
IUPAC Name |
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48O15/c1-24-32(59-35(50)19-18-29-14-10-8-11-15-29)21-34(55-25(2)45)43(23-53-40(51)30-16-12-9-13-17-30)36(24)37(56-26(3)46)31-20-33(49)42(7)44(52,41(31,6)22-54-42)39(58-28(5)48)38(43)57-27(4)47/h8-19,31-32,34,36-39,52H,1,20-23H2,2-7H3/b19-18+/t31-,32-,34-,36-,37+,38-,39-,41-,42+,43+,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCIDKJZGZYKSP-KCCIQLONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C=CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)/C=C/C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346669 | |
| Record name | Taxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxacin | |
CAS RN |
117229-54-6 | |
| Record name | Taxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is taxacin and where is it found?
A1: Taxacin is a naturally occurring taxane diterpenoid primarily found in various species of yew trees (Taxus). It has been isolated from the leaves, stems, and seeds of these plants, with notable sources including Taxus cuspidata [], Taxus chinensis [, ], and Taxus media [].
Q2: Have any biological activities of taxacin been reported?
A2: Yes, although research is still in early stages, taxacin has shown some promising results in in vitro studies:
- Anti-inflammatory activity: Research indicates that taxacin, alongside other tricyclic diterpenoids from Taxus media var. Hicksii, can inhibit stimulus-induced superoxide generation in human neutrophils. This suggests a potential role in mitigating inflammation [].
- Anti-tumor activity: While not specifically investigated for taxacin, the presence of taxacin in extracts exhibiting anti-tumor activity suggests it may contribute to this effect []. Further research is needed to confirm its individual contribution.
Q3: What other taxane diterpenoids are often found alongside taxacin?
A3: Several other taxane diterpenoids are often co-extracted with taxacin, including:
- Taxinine: Found in Taxus media [], Taxus chinensis [] and Taxus cuspidata [].
- Taxagifine: Found in Taxus media [], Taxus cuspidata [] and Taxus chinensis [].
- Baccatin VI and its derivatives: Found in Taxus chinensis [] and Taxus mairei [].
- Taxol (Paclitaxel): Found in Taxus mairei [] and Taxus cuspidata [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





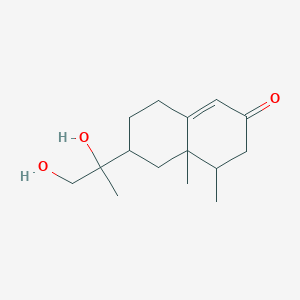
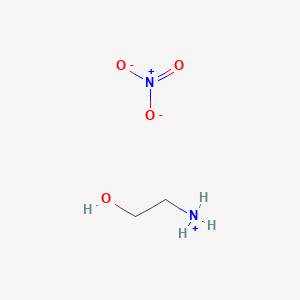
![p-Sulfonatocalix[6]arene](/img/structure/B1255535.png)
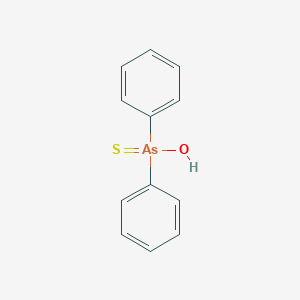

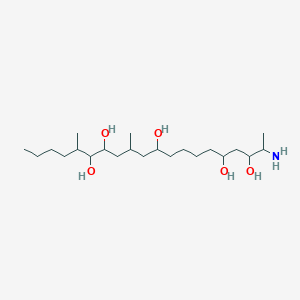
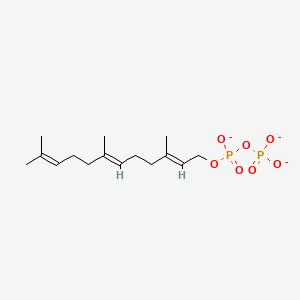
![N'-butan-2-yl-N-[2-(3,5-dimethyl-1-piperidinyl)-4-methyl-6-quinolinyl]butanediamide](/img/structure/B1255540.png)


